molecular formula C18H12N2O3S B2564214 4-(1,3-benzodioxol-5-yl)-2-thioxo-1,2,3,4-tetrahydro-5H-indeno[1,2-d]pyrimidin-5-one CAS No. 691870-04-9

4-(1,3-benzodioxol-5-yl)-2-thioxo-1,2,3,4-tetrahydro-5H-indeno[1,2-d]pyrimidin-5-one

Cat. No. B2564214
CAS RN: 691870-04-9
M. Wt: 336.37
InChI Key: HFNIUYSOKRIOPE-UHFFFAOYSA-N
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Description

The compound “4-(1,3-benzodioxol-5-yl)-2-thioxo-1,2,3,4-tetrahydro-5H-indeno[1,2-d]pyrimidin-5-one” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Scientific Research Applications

Antioxidant Activity

The compound’s structure suggests potential antioxidant properties. Antioxidants play a crucial role in neutralizing harmful free radicals, which can cause oxidative stress and damage to cells. Researchers have evaluated the antioxidant activity of this compound, and further investigations could reveal its effectiveness in preventing oxidative damage associated with various diseases .

Anticancer Potential

Given the diverse biological activities associated with 1,3-benzodioxole-containing compounds, it’s worth exploring their potential in cancer therapy. Researchers have synthesized derivatives of this compound and evaluated their anticancer effects. Investigating their selectivity between cancer cells and normal cells could provide valuable insights for drug development .

Enhancement of Antibiotics

Modification of existing antibiotics is an ongoing area of research. Introducing novel structural fragments can enhance their activity. For instance, replacing a β-lactam ring in penicillins and cephalosporins with a pyrazolidinone ring has been shown to improve antibiotic efficacy. Similarly, incorporating the 1,3-benzodioxole moiety into antibiotic scaffolds might lead to more potent antimicrobial agents .

Neuroprotective Properties

The 1,3-benzodioxole ring system has been associated with sedative and anticonvulsant activities. Investigating whether derivatives of our compound exhibit neuroprotective effects could be valuable. Such properties might find applications in neurodegenerative diseases or conditions involving neuronal damage .

Anti-Inflammatory Effects

Compounds with diverse pharmacophoric fragments often exhibit anti-inflammatory properties. Given the prevalence of inflammatory diseases, exploring the anti-inflammatory potential of our compound could yield promising results. In vitro and in vivo studies are necessary to validate this hypothesis .

Spasmolytic Activity

The 1,3-benzodioxole moiety has been linked to spasmolytic effects. Investigating whether our compound possesses similar properties could contribute to the development of novel muscle relaxants or antispasmodic drugs .

properties

IUPAC Name

4-(1,3-benzodioxol-5-yl)-2-sulfanylidene-3,4-dihydro-1H-indeno[1,2-d]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O3S/c21-17-11-4-2-1-3-10(11)16-14(17)15(19-18(24)20-16)9-5-6-12-13(7-9)23-8-22-12/h1-7,15H,8H2,(H2,19,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFNIUYSOKRIOPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3C4=C(C5=CC=CC=C5C4=O)NC(=S)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,3-benzodioxol-5-yl)-2-thioxo-1,2,3,4-tetrahydro-5H-indeno[1,2-d]pyrimidin-5-one

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